N,N-Dimethyl-m-phenylenediamine Dihydrochloride: A Comprehensive Technical Guide
N,N-Dimethyl-m-phenylenediamine Dihydrochloride: A Comprehensive Technical Guide
CAS Number: 3575-32-4
This technical guide provides an in-depth overview of N,N-Dimethyl-m-phenylenediamine dihydrochloride, tailored for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, safety information, common applications, and detailed experimental protocols for its synthesis and use.
Chemical and Physical Properties
N,N-Dimethyl-m-phenylenediamine dihydrochloride is a diamine derivative that is commonly used as an intermediate in the synthesis of various organic compounds, particularly dyes and pigments. Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3575-32-4 | [1] |
| Molecular Formula | C₈H₁₂N₂·2HCl | [1] |
| Molecular Weight | 209.12 g/mol | [1] |
| Appearance | White to cream to yellow to pale brown or blue to pink to pale gray to gray crystals or powder | |
| Melting Point | 217 °C (decomposes) | |
| Solubility | Soluble in water (100mg/2ml) | |
| IUPAC Name | N¹,N¹-dimethylbenzene-1,3-diamine;dihydrochloride |
Safety and Handling
N,N-Dimethyl-m-phenylenediamine dihydrochloride is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Statements:
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Toxic if swallowed, in contact with skin, or if inhaled.
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Causes skin irritation.
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May cause an allergic skin reaction.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Statements:
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wear protective gloves/protective clothing/eye protection/face protection.
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IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Applications
The primary applications of N,N-Dimethyl-m-phenylenediamine dihydrochloride are in the fields of organic synthesis and analytical chemistry.
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Dye and Pigment Synthesis: It serves as a crucial intermediate in the production of azo dyes. The aromatic amine group can be diazotized and coupled with other aromatic compounds to generate a wide range of colors.
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Pharmaceutical Research: It is used in the synthesis of various heterocyclic compounds and as a reagent in diagnostic applications.
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Chemical Synthesis: This compound is a versatile building block in organic chemistry for the introduction of the dimethylaminophenyl moiety.
Experimental Protocols
Representative Synthesis of N,N-Dimethyl-m-phenylenediamine Dihydrochloride
A common route for the synthesis of N,N-Dimethyl-m-phenylenediamine involves a two-step process starting from dimethylaniline: nitration followed by reduction. The dihydrochloride salt is then formed by treatment with hydrochloric acid.
Step 1: Synthesis of m-nitro-N,N-dimethylaniline
This protocol is adapted from a procedure for the synthesis of m-nitrodimethylaniline.
Materials:
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Dimethylaniline
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Concentrated sulfuric acid (sp. gr. 1.84)
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Concentrated nitric acid (sp. gr. 1.42)
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Dry Ice
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Ice
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Sodium carbonate or ammonium hydroxide for neutralization
Procedure:
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In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 363 g (3.0 moles) of dimethylaniline to 2116 g (1150 ml, 23.0 moles) of concentrated sulfuric acid while maintaining the temperature below 25°C with cooling.
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Cool the mixture to 5°C.
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Separately, prepare a nitrating mixture by adding 366 g (200 ml, 3.6 moles) of concentrated sulfuric acid to 286 g (200 ml, 3.15 moles) of concentrated nitric acid, with cooling and stirring.
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Add the nitrating mixture dropwise to the dimethylaniline sulfate solution, ensuring the end of the dropping funnel is below the surface of the solution. Maintain the temperature between 5°C and 10°C, using small pieces of Dry Ice for cooling. The addition should take about 1.5 hours.
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After the addition is complete, stir the solution at 5–10°C for 1 hour.
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Pour the reaction mixture into a large container with 6 L of ice and water, with stirring.
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Neutralize the solution by slowly adding a solution of sodium carbonate or ammonium hydroxide until the m-nitrodimethylaniline precipitates as an orange solid.
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Filter the crude product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure m-nitro-N,N-dimethylaniline.
Step 2: Reduction of m-nitro-N,N-dimethylaniline and Formation of the Dihydrochloride Salt
This is a general procedure for the reduction of an aromatic nitro compound.
Materials:
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m-nitro-N,N-dimethylaniline
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Granulated tin or iron powder
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Concentrated hydrochloric acid
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Sodium hydroxide
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Diethyl ether or other suitable organic solvent
Procedure:
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In a round-bottomed flask, place the m-nitro-N,N-dimethylaniline and an excess of granulated tin or iron powder.
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Add concentrated hydrochloric acid portion-wise with stirring. The reaction is exothermic and may require cooling to control the rate.
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After the initial reaction subsides, heat the mixture on a steam bath until the reaction is complete (the disappearance of the yellow color of the nitro compound).
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Cool the reaction mixture and make it strongly alkaline by the addition of a concentrated sodium hydroxide solution to precipitate the tin or iron hydroxides and liberate the free amine.
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Extract the N,N-Dimethyl-m-phenylenediamine with diethyl ether or another suitable organic solvent.
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Dry the organic extract over anhydrous sodium sulfate and remove the solvent by distillation.
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Dissolve the resulting oily amine in a minimal amount of a suitable solvent (e.g., isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a concentrated solution of hydrochloric acid in isopropanol.
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The N,N-Dimethyl-m-phenylenediamine dihydrochloride will precipitate as a solid.
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Collect the solid by filtration, wash with a small amount of cold solvent, and dry.
Representative Protocol for Azo Dye Synthesis
This protocol describes a general method for the synthesis of an azo dye using N,N-Dimethyl-m-phenylenediamine as the coupling component.
Materials:
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An aromatic amine for diazotization (e.g., aniline)
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Sodium nitrite
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Hydrochloric acid
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N,N-Dimethyl-m-phenylenediamine dihydrochloride
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Sodium acetate
Procedure:
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Diazotization: Dissolve the aromatic amine in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite with constant stirring, keeping the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
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Coupling: Dissolve N,N-Dimethyl-m-phenylenediamine dihydrochloride in water. Cool this solution in an ice bath.
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Slowly add the cold diazonium salt solution to the N,N-Dimethyl-m-phenylenediamine dihydrochloride solution with vigorous stirring.
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Maintain the pH of the reaction mixture in the weakly acidic to neutral range (pH 4-7) by adding a solution of sodium acetate as a buffer.
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The azo dye will precipitate out of the solution. Stir the mixture in the ice bath for about 30 minutes to ensure complete coupling.
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Collect the dye by vacuum filtration, wash it with cold water, and allow it to air dry.
Visualizations
Synthesis Workflow of N,N-Dimethyl-m-phenylenediamine Dihydrochloride
Caption: Synthesis of N,N-Dimethyl-m-phenylenediamine Dihydrochloride.
